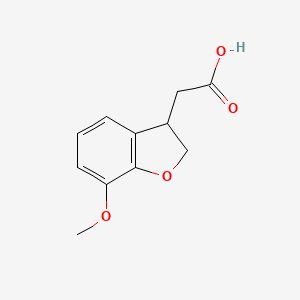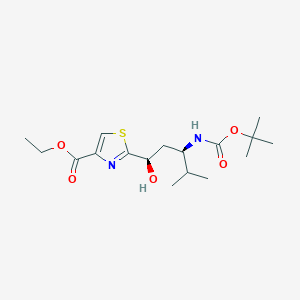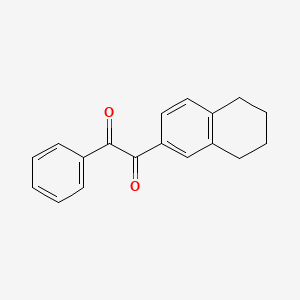![molecular formula C11H12ClN3O B12334668 8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine CAS No. 1184919-93-4](/img/structure/B12334668.png)
8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylpyrazine with tetrahydrofuran-3-carbaldehyde under acidic conditions to form the desired imidazo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyrazines with various functional groups.
Scientific Research Applications
8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,2-a]pyrazine
- 8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[4,5-b]pyrazine
- 8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyridine
Uniqueness
8-chloro-3-methyl-1-(tetrahydrofuran-3-yl)imidazo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both chloro and tetrahydrofuran substituents. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
1184919-93-4 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
8-chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H12ClN3O/c1-7-14-9(8-2-5-16-6-8)10-11(12)13-3-4-15(7)10/h3-4,8H,2,5-6H2,1H3 |
InChI Key |
JQTDOTZXEILMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2Cl)C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester](/img/structure/B12334592.png)

![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)


![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)



![[4,5-Dihydroxy-6-(hydroxymethyl)-10-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate](/img/structure/B12334656.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)



